N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
CAS No.: 1797244-99-5
Cat. No.: VC7242727
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797244-99-5 |
|---|---|
| Molecular Formula | C20H18N4O3S |
| Molecular Weight | 394.45 |
| IUPAC Name | N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H18N4O3S/c25-20(15-12-18(27-23-15)17-3-1-9-26-17)21-7-8-24-16(13-5-6-13)11-14(22-24)19-4-2-10-28-19/h1-4,9-13H,5-8H2,(H,21,25) |
| Standard InChI Key | NSWWOAJAJPYLAH-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NN2CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C5=CC=CS5 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step organic reactions. The process may start with the preparation of pyrazole and thiophene intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, thiophene-2-carboxylic acid, and various coupling agents.
Biological Activity
While specific biological activity data for N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is not available, compounds with similar structures have shown promising results in various biological assays:
-
Anticancer Activity: Pyrazole derivatives have been shown to inhibit tumor growth by inducing apoptosis and cell cycle arrest.
-
Anti-inflammatory Effects: Sulfonamide derivatives, which share some structural similarities, can inhibit cyclooxygenase enzymes, reducing inflammation.
-
Antimicrobial Activity: Isoxazole and pyrazole rings are known to contribute to antimicrobial properties in some compounds .
Research Findings and Future Directions
Given the lack of specific research findings on this compound, further studies are needed to elucidate its biological properties and potential applications. This could involve in vitro and in vivo experiments to assess its efficacy and safety.
| Potential Application | Status |
|---|---|
| Anticancer Therapy | Preliminary |
| Anti-inflammatory Therapy | Preliminary |
| Antimicrobial Therapy | Preliminary |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume